Product packaging for 6-(4-Methylphenyl)piperidin-2-one(Cat. No.:)

6-(4-Methylphenyl)piperidin-2-one

Cat. No.: B12365769
M. Wt: 189.25 g/mol
InChI Key: OVRGNTFTUXFEKY-UHFFFAOYSA-N
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Description

Contextualization within Piperidinone Chemistry

Piperidinones are organic compounds characterized by a piperidine (B6355638) ring containing a ketone functional group. hmdb.ca Specifically, 6-(4-Methylphenyl)piperidin-2-one is a lactam, which is a cyclic amide. The piperidine nucleus is a prevalent structural motif in numerous natural alkaloids and synthetic compounds, valued for its versatile biological activities. hmdb.caresearchgate.net The synthesis of piperidinone derivatives is an active area of research, with various methods being developed to create substituted versions with specific stereochemistry. nih.govchemrevlett.com For instance, the Mannich reaction is a common method for synthesizing 2,6-diaryl-piperidin-4-ones. biomedpharmajournal.org

The core structure of 2-piperidinone, also known as δ-valerolactam, is a five-carbon lactam. wikipedia.org The introduction of substituents onto this ring, as in the case of this compound, dramatically expands the chemical space and potential applications of these molecules.

Significance of Substituted Lactam Structures in Chemical Research

Lactams, particularly those with substitutions, are of high interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. rsc.org The four-membered β-lactam ring is a core component of many widely used antibiotics, such as penicillins and cephalosporins. nih.govrsc.org While this compound is a six-membered δ-lactam, the principle of substitution influencing biological activity remains the same.

The addition of substituent groups to the lactam ring can profoundly alter the molecule's physical, chemical, and biological properties. These modifications can influence factors such as solubility, stability, and, most importantly, the ability to interact with biological targets. Research has shown that substituted piperidin-4-ones exhibit a variety of biological effects, including antimicrobial and other pharmacological activities. ijpsr.combiomedpharmajournal.org The specific nature and position of the substituent are crucial in determining the compound's bioactivity. biomedpharmajournal.org

Overview of Current Research Landscape Pertaining to this compound and Related Architectures

Current research on this compound and its analogs primarily focuses on their synthesis and the exploration of their potential as scaffolds for new therapeutic agents. The synthesis of enantiomerically pure 2,6-disubstituted piperidinones is a key area of investigation, often employing methods like organocatalyzed reactions to achieve high stereoselectivity. acs.org

Studies on related 6-aryl-2-piperidinones and other disubstituted piperidines explore their potential in various therapeutic areas. For example, research into piperidine alkaloids has highlighted their potential anticancer and antibacterial properties. researchgate.net The synthesis of novel piperidinone derivatives is often driven by the search for new antimicrobial agents to combat resistant bacterial strains. biomedpharmajournal.org

The molecular structure of related compounds, such as 1-Methyl-3,3-bis[(4-methylphenyl)sulfanyl]piperidin-2-one, has been characterized using X-ray crystallography, providing valuable insights into the conformation of the piperidone ring. nih.gov This type of structural information is crucial for understanding how these molecules interact with biological targets and for designing new derivatives with enhanced activity.

While specific research on the biological activity of this compound is not extensively detailed in the provided search results, the broader context of piperidinone and substituted lactam research suggests that it is a compound of interest for its potential pharmacological applications. The synthesis and study of such molecules contribute to the foundational knowledge required for the development of new drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B12365769 6-(4-Methylphenyl)piperidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methylphenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13-11/h5-8,11H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRGNTFTUXFEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 4 Methylphenyl Piperidin 2 One

Established Synthetic Pathways for Piperidin-2-one Core Formation

The construction of the piperidin-2-one ring system is a fundamental step in the synthesis of 6-(4-Methylphenyl)piperidin-2-one. Traditional methods often rely on cyclization reactions and multi-step sequences.

Cyclization Reactions in Lactam Synthesis

Lactams, which are cyclic amides, are commonly synthesized through intramolecular cyclization reactions of amino acids or their derivatives. The formation of the six-membered piperidin-2-one ring can be achieved through the cyclization of δ-amino acids. These reactions are often promoted by heat or the use of coupling agents to facilitate the amide bond formation.

Reductive radical cyclizations represent another powerful tool for lactam synthesis. nih.gov For instance, the cyclization of α-haloamides can lead to the formation of various lactam ring sizes, including the six-membered piperidin-2-one. nih.gov However, a significant challenge in this approach is the competing hydrodehalogenation reaction, which can be mitigated by using photoenzymatic methods that favor the desired cyclization. nih.gov The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the formation of the desired lactam product.

Multi-Step Organic Synthesis Approaches

The synthesis of substituted piperidin-2-ones, including this compound, often involves multi-step synthetic sequences. These approaches allow for the controlled introduction of substituents at specific positions on the piperidinone ring. A common strategy involves the initial construction of a functionalized piperidine (B6355638) ring, followed by oxidation to the corresponding piperidin-2-one. For example, aza-Michael additions to divinyl ketones can be employed to create 2-substituted 4-piperidone (B1582916) scaffolds, which can then be further modified. acs.orgkcl.ac.uk

Another approach involves the Beckmann rearrangement of cyclopentanone (B42830) oxime derivatives. A preparation method for 2-piperidone (B129406) involves the reaction of N-hydroxyl-cyclopentyl imine with p-toluenesulfonyl chloride in an alkaline aqueous solution. google.com This process proceeds through an intermediate ester, which then undergoes rearrangement to yield the target 2-piperidone. google.com

Advanced and Green Synthesis Approaches for Substituted Piperidin-2-ones

In recent years, there has been a growing emphasis on the development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of substituted piperidin-2-ones. These advanced approaches include multicomponent reactions, the use of novel solvent systems, and one-pot strategies.

Mannich Reaction Condensation for Piperidinone Scaffolds

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that has been widely applied to the synthesis of piperidinone derivatives. chemrevlett.commdma.ch This reaction typically involves the condensation of an aldehyde, a primary or secondary amine, and a ketone containing at least one α-hydrogen. For the synthesis of substituted piperidones, a three-component condensation of an aromatic aldehyde, an amine, and a β-ketoester is a common strategy. researchgate.netresearchgate.net The use of various catalysts, such as p-toluenesulfonic acid monohydrate, has been shown to be effective in promoting this reaction. researchgate.net

A series of 2,6-diaryl-3-methyl-4-piperidones has been synthesized via the Mannich condensation of ethyl-methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). nih.gov This highlights the utility of the Mannich reaction in creating diverse piperidinone structures. The reaction can also be part of a cascade sequence, such as a Knoevenagel condensation-Michael addition-Mannich cascade, to produce highly substituted 2-piperidinones in a diastereoselective manner. nih.gov

Utilization of Deep Eutectic Solvents (DES) in Piperidinone Synthesis

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to conventional organic solvents in organic synthesis. polimi.itmdpi.commdpi.comkneopen.comencyclopedia.pub These solvents are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), resulting in a mixture with a significantly lower melting point than its individual components. polimi.itmdpi.comencyclopedia.pub

The use of DES has been explored for the synthesis of piperidin-4-one derivatives. For instance, the one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives has been successfully carried out using a choline (B1196258) chloride-based deep eutectic solvent. nih.gov DESs offer several advantages, including low cost, low toxicity, biodegradability, and high recyclability, making them attractive for developing more sustainable synthetic protocols. kneopen.com

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio
Choline chlorideUrea1:2
Choline chlorideEthylene glycol1:2
Choline chlorideOxalic acid1:1
Aliquat 336L-Menthol3:7
LidocaineDecanoic acid1:2

This table presents examples of common deep eutectic solvents and their components. mdpi.com

One-Pot Reaction Strategies

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. mdpi.com Several one-pot strategies have been developed for the synthesis of substituted piperidin-2-ones. nih.govresearchgate.net

A novel five-component diastereoselective synthesis of polysubstituted 2-piperidinones has been reported, involving the reaction of aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate in a single pot. nih.gov This method provides convenient access to complex piperidinone structures with high stereoselectivity. nih.gov Another example is an organophotocatalyzed [1 + 2 + 3] strategy that allows for the one-step synthesis of diverse substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. nih.govresearchgate.net These one-pot approaches represent a significant advancement in the efficient construction of the piperidin-2-one scaffold.

Reaction TypeReactantsCatalyst/ConditionsProduct
Five-componentAromatic aldehydes, nitriles, dialkyl malonates, ammonium acetateAlcohol solventPolysubstituted 2-piperidinones
[1 + 2 + 3] AnnulationInorganic ammonium salt, alkenes, unsaturated carbonyl compoundsOrganophotocatalyst, lightSubstituted 2-piperidinones

This table summarizes key one-pot strategies for the synthesis of substituted 2-piperidinones.

Stereoselective and Asymmetric Synthesis of this compound

Stereoselective and asymmetric synthesis are advanced strategies in organic chemistry that aim to produce a specific stereoisomer of a chiral molecule. These methods are crucial for accessing enantiomerically pure forms of this compound, thereby enabling a deeper understanding of its structure-activity relationship.

Diastereoselective and Enantioselective Approaches for Piperidine Derivatives

The synthesis of piperidine derivatives, a structural motif present in numerous natural products and pharmaceuticals, has been a focal point of extensive research. Diastereoselective and enantioselective approaches are two primary strategies employed to achieve stereocontrol in the synthesis of these heterocyclic compounds.

Diastereoselective Synthesis: This approach focuses on controlling the formation of diastereomers. In the context of this compound, if an additional stereocenter were present in the molecule, diastereoselective methods would be employed to favor the formation of one diastereomer over the others. This is often achieved by using a chiral substrate or reagent that influences the stereochemical outcome of the reaction.

Enantioselective Synthesis: The goal of enantioselective synthesis is to produce a single enantiomer of a chiral compound from a prochiral starting material. For this compound, this could involve several key strategies:

Catalytic Asymmetric Hydrogenation: An unsaturated precursor, such as a dihydropyridinone, could be hydrogenated using a chiral metal catalyst to introduce the stereocenter at the 6-position with high enantioselectivity.

Asymmetric Cyclization Reactions: The formation of the piperidinone ring from an acyclic precursor can be rendered enantioselective by using a chiral catalyst or reagent to control the intramolecular cyclization process.

Chiral Auxiliary-Mediated Synthesis

A well-established method for achieving stereocontrol is through the use of chiral auxiliaries. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct a subsequent chemical transformation to occur with a high degree of stereoselectivity. Once the desired stereocenter has been established, the auxiliary is cleaved from the molecule to yield the enantioenriched product.

Optical Resolution Techniques for Chiral Piperidin-2-ones

When a racemic mixture of this compound is produced, optical resolution techniques can be employed to separate the two enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidinone with a single enantiomer of a chiral resolving agent, such as tartaric acid or a chiral amine. This reaction forms a pair of diastereomeric salts, which possess different physical properties, most notably solubility. These salts can then be separated by fractional crystallization. After separation, the resolving agent is removed to afford the individual enantiomers of the piperidinone.

Enzymatic Resolution: Enzymes are highly stereospecific catalysts that can differentiate between the enantiomers of a racemic mixture. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of this compound, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated by standard chromatographic techniques.

Chiral Chromatography: This powerful separation technique utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The racemic mixture is passed through the chiral column, and the two enantiomers exhibit different affinities for the CSP, leading to different retention times and their subsequent separation. This method is widely used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers.

Interactive Data Table: Comparison of Optical Resolution Techniques

TechniqueUnderlying PrincipleKey AdvantagesKey Disadvantages
Diastereomeric Salt Formation Formation and separation of diastereomeric salts with differing solubilities.Cost-effective for large-scale industrial applications.Can be time-consuming and may not be applicable to all compounds.
Enzymatic Resolution Selective enzymatic transformation of one enantiomer.High enantioselectivity under mild reaction conditions.Enzyme cost, stability, and substrate specificity can be limiting factors.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.Broad applicability and high purity of separated enantiomers.Higher cost, especially for large-scale preparative separations.

Biomimetic Synthesis Strategies Relevant to Piperidinone Structures

Biomimetic synthesis is a field of chemistry that draws inspiration from the elegant and efficient synthetic strategies observed in nature. The biosynthesis of many natural products, including piperidine alkaloids, often proceeds through highly stereoselective enzyme-catalyzed reactions.

The amino acid lysine (B10760008) is a common precursor for the biosynthesis of the piperidine ring in many alkaloids. An intramolecular cyclization of lysine or a derivative leads to the formation of the piperidine nucleus. This natural strategy can inspire the development of novel synthetic routes to piperidinone structures.

A hypothetical biomimetic approach to this compound could involve the design of a linear precursor that mimics a substituted amino acid. An enzyme or a chemical catalyst that mimics the action of an enzyme could then be used to effect a stereoselective intramolecular cyclization to form the desired piperidinone ring.

Furthermore, the principles of polyketide and non-ribosomal peptide biosynthesis, which involve modular enzymes that construct complex molecules in an assembly-line fashion, can provide a conceptual framework for developing new synthetic methodologies. While the direct biosynthesis of a non-natural compound like this compound is not straightforward, the use of isolated enzymes for key transformations (e.g., asymmetric reduction, C-N bond formation) represents a promising avenue for developing green and efficient synthetic processes.

Functional Group Interconversions on the Piperidin-2-one Scaffold.fiveable.meimperial.ac.uk

The lactam functionality within the this compound structure is a primary site for chemical reactions. The carbonyl group and the adjacent N-H group can undergo various transformations.

One common reaction is the reduction of the lactam carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, which would open the ring to form an amino alcohol. fiveable.me Conversely, the N-H group can be involved in reactions such as N-alkylation or N-acylation, introducing substituents onto the nitrogen atom. libretexts.org

The tolyl group, an aromatic ring, can also undergo electrophilic aromatic substitution reactions. However, the conditions for these reactions must be carefully chosen to avoid unwanted side reactions with the lactam ring.

Ring Modifications and Derivatization Reactions

The piperidin-2-one ring can be modified through various reactions to create a diverse range of derivatives.

While direct synthesis of oxime and thiosemicarbazone derivatives from this compound is not extensively documented, analogous reactions with similar piperidin-4-one structures are well-established. biomedpharmajournal.org For instance, piperidin-4-ones react with hydroxylamine (B1172632) hydrochloride to form the corresponding oximes. Similarly, condensation with thiosemicarbazide (B42300) yields thiosemicarbazone derivatives. biomedpharmajournal.org These reactions typically involve the carbonyl group at the 4-position of the piperidine ring.

A plausible synthetic route to oxime and thiosemicarbazone derivatives of a related structure, starting from a piperidin-4-one, is outlined below:

ReactantReagentProductReference
3-methyl-2,6-bis(4-R-phenyl)piperidin-4-oneHydroxylamine hydrochloride, Pyridine(Z)-2-(2,6-bis(4-Subsphenyl)-3-methylpiperidin-4-ylidene)hydrazinecarboxamide
3-methyl-2,6-bis(4-R-phenyl)piperidin-4-oneThiosemicarbazide, HCl3-alkyl-2-(4'-aryl)-6-phenyl piperidin-4-thiosemicarbazones biomedpharmajournal.org

Table 1: Synthesis of Oxime and Thiosemicarbazone Derivatives from Piperidin-4-ones

Alkylation and acylation reactions are fundamental transformations for modifying the piperidin-2-one structure.

N-Alkylation and N-Acylation: The nitrogen atom of the lactam can be alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base. N-acylation can be performed using acyl chlorides or acid anhydrides. These reactions introduce various substituents at the nitrogen atom, altering the compound's properties.

C-Alkylation and C-Acylation: The carbon atom alpha to the carbonyl group (C3 position) can be alkylated or acylated by first forming an enolate with a strong base, followed by reaction with an electrophile like an alkyl halide or an acyl chloride.

The Friedel-Crafts reaction is a classic method for alkylation and acylation of aromatic rings. libretexts.orgyoutube.comyoutube.com In the context of this compound, the tolyl group can undergo Friedel-Crafts alkylation or acylation. libretexts.orggoogle.com However, the Lewis acid catalysts used in these reactions (e.g., AlCl₃) can potentially interact with the lactam functionality, necessitating careful selection of reaction conditions. libretexts.org

Reaction TypeReagentsSubstrateProductReference
Friedel-Crafts AlkylationAlkyl Halide, Lewis Acid (e.g., AlCl₃)Aromatic Ring (e.g., Benzene)Alkylated Aromatic Ring libretexts.orggoogle.com
Friedel-Crafts AcylationAcyl Halide, Lewis Acid (e.g., AlCl₃)Aromatic Ring (e.g., Benzene)Acylated Aromatic Ring libretexts.orgresearchgate.net

Table 2: General Friedel-Crafts Alkylation and Acylation Reactions

The introduction of sulfur and selenium functional groups at the α-carbon of lactams, known as sulfenylation and selenenylation, is a valuable synthetic transformation. This reaction typically proceeds via the lactam enolate, which then reacts with a sulfenylating or selenenylating agent.

For example, the enolate of a lactam can be generated using a base like lithium diisopropylamide (LDA) and then treated with a disulfide (e.g., diphenyl disulfide) or a selenenyl halide (e.g., phenylselenenyl bromide) to yield the corresponding α-sulfenylated or α-selenenylated lactam. One study detailed the sulfenylation of 1-methyl-2-piperidone, where the enolate was formed and then reacted with 4-methylphenyl disulfide to yield 1-methyl-3,3-bis[(4-methylphenyl)sulfanyl]piperidin-2-one. nih.gov

Mechanistic Studies of this compound Reactions

Understanding the reaction mechanisms provides insight into the reactivity and potential for developing new synthetic methodologies.

The piperidin-2-one ring can participate in nucleophilic substitution reactions. The nitrogen atom, being a nucleophile, can attack electrophilic centers. For instance, in reactions with pentafluoropyridine, piperazine (B1678402) acts as a nucleophile, preferentially substituting the fluorine atoms at the ortho and para positions. researchgate.net While this specific example involves piperazine, it illustrates the nucleophilic character of the nitrogen in a six-membered heterocyclic amine.

Furthermore, studies on the reactions of piperidine with various aromatic compounds have shown that piperidine can act as a nucleophile in aromatic nucleophilic substitution reactions. rsc.org The rate of these reactions can be influenced by the solvent and the presence of catalysts. rsc.orgrsc.org The nitrogen atom in this compound, although part of a lactam, still possesses a lone pair of electrons and can exhibit nucleophilic properties under appropriate conditions.

Chemical Reactivity and Transformations of 6 4 Methylphenyl Piperidin 2 One

Intramolecular Cascade Reactions

As of the current date, a thorough review of scientific literature reveals no specifically documented intramolecular cascade reactions for the compound 6-(4-Methylphenyl)piperidin-2-one . Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. This approach is highly valued in synthetic chemistry for its efficiency in rapidly building molecular complexity from simpler starting materials.

While no direct examples exist for This compound , it is possible to theorize potential intramolecular cascade reactions based on its structural components—a lactam ring and a p-tolyl substituent. For such a reaction to occur, the piperidin-2-one ring or its substituents would need to be appropriately functionalized to enable a sequence of intramolecular cyclizations or rearrangements.

For instance, if a suitable reactive group were installed on the nitrogen atom of the lactam, a cascade process could be initiated. A hypothetical example would be the attachment of a side chain that could participate in a well-known cyclization reaction, such as the Pictet-Spengler or Bischler-Napieralski reactions, which are powerful methods for constructing isoquinoline (B145761) and β-carboline ring systems. wikipedia.orgwikipedia.org

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org In a hypothetical scenario, if the nitrogen of This compound were attached to a phenethyl group, and a subsequent reaction generated an iminium ion, an intramolecular cyclization could potentially be triggered by the electron-rich p-tolyl group. However, the nucleophilicity of a simple phenyl group is often insufficient for this reaction to proceed under mild conditions. wikipedia.org

Similarly, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that typically involves the cyclization of β-arylethylamides to form dihydroisoquinolines. wikipedia.org An appropriately modified derivative of This compound could theoretically undergo such a transformation, although this has not been reported.

It is important to emphasize that these are theoretical possibilities based on established chemical principles. The absence of published research on intramolecular cascade reactions for This compound suggests that this area remains unexplored or that the compound may not be a suitable substrate for such transformations without significant modification.

Advanced Spectroscopic and Analytical Characterization of 6 4 Methylphenyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 6-(4-Methylphenyl)piperidin-2-one, both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively.

¹H NMR: In the proton NMR spectrum of a related compound, 1-methyl-3,3-bis[(4-methylphenyl)sulfanyl]piperidin-2-one, the aromatic protons of the 4-methylphenyl group appear as a multiplet in the range of δ 7.15–7.54 ppm. The methyl group protons on the phenyl ring show a singlet at δ 2.38 ppm. The protons on the piperidine (B6355638) ring exhibit multiplets at δ 1.88–1.99 ppm and a triplet at δ 3.16-3.18 ppm. nih.gov For this compound, analogous signals would be expected, with specific chemical shifts and coupling patterns reflecting the precise electronic environment of each proton.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework. In a similar structure, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the carbonyl carbon of the ring appears at δ 150.34 ppm. rsc.org For this compound, the carbonyl carbon (C=O) of the piperidin-2-one ring is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically around 170-180 ppm, which is indicative of an amide carbonyl. The carbons of the 4-methylphenyl group would show signals in the aromatic region (approximately 110-150 ppm), with the methyl carbon appearing further upfield. The aliphatic carbons of the piperidine ring would resonate in the upfield region of the spectrum.

Table 1: Representative NMR Data for Structurally Related Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
1-Methyl-3,3-bis[(4-methylphenyl)sulfanyl]piperidin-2-one 7.15–7.54 (m, Ar-H), 3.16-3.18 (t, piperidine-H), 2.93 (s, N-CH₃), 2.38 (s, Ar-CH₃), 1.88–1.99 (m, piperidine-H) Not explicitly provided, but C=O expected ~166 ppm nih.gov
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 9.15 (s, NH), 7.68 (s, NH), 6.70-6.89 (m, ArH), 5.09 (s, CH), 3.95 (q, OCH₂CH₃), 3.37 (s, CH₃), 2.24 (s, CH₃) 165.15 (C=O), 150.34, 149.71, 148.03, 147.56, 127.57, 124.1, 100.56, 60.43, 55.18, 18.94, 14.18 rsc.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. In the case of this compound, the key functional groups are the secondary amide within the piperidin-2-one ring and the substituted aromatic ring.

The IR spectrum is expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the amide group, typically in the region of 1650-1680 cm⁻¹. nih.gov Another significant band would be the N-H stretching vibration of the secondary amide, which usually appears as a medium to strong band in the range of 3200-3400 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methyl group would exhibit C-H stretching and bending vibrations. For instance, the FT-IR spectrum of a similar piperidine derivative showed characteristic peaks at 3417 cm⁻¹ (N-H stretch) and 1704.96 cm⁻¹ (C=O stretch). rsc.org

Table 2: Key IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Amide N-H 3200-3400 Stretching
Aromatic C-H >3000 Stretching
Aliphatic C-H <3000 Stretching
Amide C=O 1650-1680 Stretching
Aromatic C=C 1450-1600 Stretching

Mass Spectrometry Techniques (MS, FAB-MS, EI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pattern of a compound. Various ionization methods such as Fast Atom Bombardment (FAB), Electron Ionization (EI), and its combination with Gas Chromatography (GC-MS) can be employed for the analysis of this compound.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₅NO). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. amazonaws.com The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for piperidine derivatives involve the cleavage of the piperidine ring and the loss of side chains. For example, in the GC-MS analysis of piperazine (B1678402) derivatives, characteristic fragmentation patterns are used for their identification. unodc.org

X-ray Crystallography for Solid-State Structure Determination

For related piperidine structures, X-ray diffraction studies have revealed that the piperidine ring often adopts a chair or a distorted boat conformation. nih.goviucr.orgresearchgate.net The orientation of the 4-methylphenyl substituent relative to the piperidine ring can also be precisely determined. For instance, in (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the piperidine ring is in a stable chair conformation. iucr.org The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.goviucr.org

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are vital for the purification of this compound and for the separation of any potential isomers.

Column Chromatography

Column chromatography is a standard method for purifying organic compounds. orgsyn.orgorgsyn.org For this compound, a silica (B1680970) gel column is typically used with a suitable eluent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). orgsyn.orgrsc.orgnih.gov The polarity of the eluent is gradually increased to first elute less polar impurities and then the desired compound. The progress of the separation is monitored by Thin Layer Chromatography (TLC). orgsyn.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound with high resolution and sensitivity. amazonaws.com Reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common method. The retention time of the compound is a characteristic property under specific chromatographic conditions. HPLC can also be used for the separation of enantiomers if a chiral stationary phase is employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used to separate mixtures, identify compounds, and determine their purity. In the context of the synthesis and analysis of this compound, TLC serves as a rapid and efficient method to monitor the progress of a reaction and to assess the purity of the final product. The separation is based on the differential partitioning of the compound between a stationary phase, typically a thin layer of silica gel (SiO₂) coated on a plate, and a liquid mobile phase that moves up the plate by capillary action.

For a compound like this compound, a common stationary phase would be silica gel 60 F₂₅₄. The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) to achieve optimal separation. The ratio of these solvents is adjusted to obtain an Rf value ideally between 0.3 and 0.7 for clear separation. Visualization of the spot on the TLC plate can be achieved under UV light (at 254 nm) due to the aromatic nature of the tolyl group, or by using chemical staining agents such as potassium permanganate (B83412) or iodine vapor, which react with the organic compound to produce a colored spot.

Table 1: Hypothetical TLC Data for this compound

Stationary PhaseMobile Phase (Eluent System)Retention Factor (Rf)Visualization Method
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (1:1, v/v)~0.5UV Light (254 nm)
Silica Gel 60 F₂₅₄Dichloromethane:Methanol (95:5, v/v)~0.6Potassium Permanganate Stain
Reversed-Phase C18Acetonitrile:Water (7:3, v/v)~0.4Iodine Vapor

Note: The Rf values presented in this table are hypothetical and serve as illustrative examples of what might be expected for a compound with the structure of this compound under the specified conditions. Actual experimental values may vary.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample of a pure organic compound. This method provides a fundamental verification of a molecule's empirical and molecular formula. For a newly synthesized compound like this compound, elemental analysis offers definitive proof that the compound has been formed with the correct elemental composition, complementing the structural information provided by spectroscopic methods.

The process involves the complete combustion of a small, precisely weighed sample of the purified compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the masses of these products, the original mass percentages of carbon, hydrogen, and nitrogen in the sample are calculated.

The molecular formula for this compound is C₁₂H₁₅NO. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). The experimentally determined values for a pure sample are expected to be in close agreement (typically within ±0.4%) with these theoretical values.

Table 2: Elemental Composition of this compound

ElementSymbolTheoretical Mass % (Calculated for C₁₂H₁₅NO)
CarbonC76.16%
HydrogenH7.99%
NitrogenN7.40%
OxygenO8.45%

This compositional data is a critical component of the full characterization of the compound, ensuring its identity and purity are established on a fundamental elemental level.

Computational Chemistry and Theoretical Studies of 6 4 Methylphenyl Piperidin 2 One

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure of molecules. science.gov For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to optimize molecular geometries and calculate vibrational frequencies. researchgate.netiaea.org These calculations provide insights into the electronic properties, such as charge distribution and molecular orbitals. science.gov

TD-DFT calculations are particularly useful for understanding the electronic absorption spectra of molecules. science.gov By simulating the UV-visible spectrum, researchers can identify the electronic transitions occurring within the molecule, such as those between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). science.govorientjchem.org These theoretical spectra often show good agreement with experimental data. nih.gov

Conformational Analysis and Molecular Geometry

The three-dimensional structure of 6-(4-Methylphenyl)piperidin-2-one is crucial to its properties. The piperidine ring, a six-membered heterocycle, typically adopts a chair conformation. nih.gov However, the presence of substituents can influence this conformation. For instance, in some disubstituted piperidines, the ring can be distorted. nih.gov

Computational methods, including DFT, are used to determine the most stable conformation by calculating the energies of different geometric arrangements. rsc.org These calculations can predict bond lengths, bond angles, and torsion angles, which can be compared with experimental data from techniques like X-ray crystallography. researchgate.netnih.gov For example, studies on similar piperidine derivatives have shown that the orientation of substituent groups, such as phenyl rings, relative to the piperidine ring can vary significantly. nih.gov The conformational flexibility of such molecules is an important area of study, as different conformers can exhibit different biological activities. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)

The way molecules of this compound arrange themselves in a crystal is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. ijream.orgrsc.org This method maps properties onto the molecular surface to identify close contacts between neighboring molecules. ijream.org

For various piperidine derivatives, Hirshfeld analysis has revealed the importance of different types of interactions in stabilizing the crystal structure. nih.gov These often include:

H···H contacts: These are typically the most abundant interactions, arising from van der Waals forces. nih.govnih.gov

C-H···O and N-H···O hydrogen bonds: These directional interactions play a significant role in forming specific structural motifs, such as dimers and chains. nih.govnih.gov

Other weak interactions: Depending on the substituents, interactions like C-H···π, π-π stacking, and halogen bonds can also be present. ijream.org

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity. youtube.commnstate.edu The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mnstate.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. researchgate.netresearchgate.net A small energy gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. science.govnih.gov This analysis helps in predicting the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalElectron-donating ability
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting ability
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOChemical reactivity and kinetic stability

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. orientjchem.orgwisc.edu

NBO analysis is used to investigate:

Hyperconjugative interactions: These are stabilizing interactions that involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. nih.gov

Charge delocalization: This analysis helps to understand how charge is distributed throughout the molecule. nih.gov

Hybridization: It determines the hybridization of atomic orbitals in forming bonds. wisc.edu

For piperidine derivatives, NBO analysis has been used to understand the stability of the molecule arising from these electronic interactions. researchgate.netiaea.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale. researchgate.net

Negative regions (red/yellow): These areas have an excess of electron density and are attractive to electrophiles (positively charged species). researchgate.netresearchgate.net

Positive regions (blue): These areas are electron-deficient and are attractive to nucleophiles (negatively charged species). researchgate.netresearchgate.net

Neutral regions (green): These areas have a relatively neutral potential.

For piperidine and related compounds, MEP maps can identify the most likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For instance, the oxygen atom of a carbonyl group typically shows a region of negative potential, making it a likely site for protonation or interaction with other electrophiles. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Related Analyses (ELF, LOL)

There is no specific research available detailing the application of the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), or Localized Orbital Locator (LOL) analyses to this compound. These analyses are crucial for understanding chemical bonding, electron distribution, and the nature of non-covalent interactions within a molecule. aps.orgwikipedia.orgdiva-portal.org While the principles of these methods are well-established for characterizing bonding in various systems, their specific application to elucidate the electronic structure of this compound has not been documented. aps.orgdiva-portal.org

Spectroscopic Property Simulations

Computational simulations of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectra are powerful tools for structural elucidation and comparison with experimental data. nmrdb.orgresearchgate.net However, dedicated studies presenting simulated ¹H or ¹³C NMR spectra, or Time-Dependent Density Functional Theory (TD-DFT) calculations for the UV-Vis absorption spectrum of this compound, are not found in the surveyed literature. nih.govresearchgate.net Such simulations would provide valuable insights into the molecule's electronic transitions and magnetic environment.

Investigation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties is critical for identifying materials for applications in optoelectronics and photonics. researchgate.netnih.gov This typically involves calculating properties like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). While studies on other piperidine derivatives have shown their potential as NLO materials, there are no published findings on the NLO characteristics of this compound. researchgate.netresearchgate.net

Molecular Docking Studies

Molecular docking is a fundamental computational technique in drug discovery to predict how a ligand might interact with a biological target. nih.govnih.gov

Ligand-Target Interaction Prediction

No specific molecular docking studies predicting the interaction of this compound with any particular protein or biological target have been published. Research on other piperidine-containing compounds has demonstrated their potential to bind to various receptors, but this analysis has not been extended to the title compound. nih.govnih.gov

Computational Modeling of Binding Modes

Consequently, without specific ligand-target predictions, there are no available computational models detailing the binding modes, key amino acid interactions, or binding affinities for this compound within a protein's active site.

Structural Analogs and Derivatives of 6 4 Methylphenyl Piperidin 2 One

Design and Synthesis of Substituted Piperidin-2-one Systems

The synthesis of substituted piperidin-2-one systems, including analogs of 6-(4-Methylphenyl)piperidin-2-one, often employs well-established organic chemistry reactions. A common and efficient method for creating 2,6-disubstituted piperidin-4-ones is the Mannich condensation reaction. This reaction typically involves the condensation of a ketone, an aldehyde (such as benzaldehyde), and ammonium (B1175870) acetate (B1210297). For instance, 2,6-diaryl-3-methyl-4-piperidones can be synthesized through the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate. biomedpharmajournal.org The resulting piperidin-4-one can then be further modified. For example, thiosemicarbazone derivatives can be prepared by reacting the piperidin-4-one with thiosemicarbazide (B42300). biomedpharmajournal.org

Another approach involves the synthesis of 2,6-diaryl-3-(4-arylthio)piperidin-4-ones, which can be recrystallized from a mixture of ethanol (B145695) and ethyl acetate. chemrevlett.com The synthesis of various substituted piperidin-4-ones can also be achieved using a modified Mannich multi-component condensation under mild conditions, catalyzed by a water-tolerant, heterogeneous, and reusable Lewis acid catalyst. researchgate.net

Furthermore, chiral 2-substituted-6-methyl-2,3-dihydropyridinones are valuable intermediates for constructing chiral polyfunctional piperidine-based compounds. rsc.org These intermediates can be obtained through an asymmetric vinylogous Mannich reaction and can be functionalized at the 6-methyl group via alkylation and acylation reactions, leading to a variety of chiral multi-substituted piperidine (B6355638) compounds. rsc.org

The synthesis of N-substituted piperidines can be achieved through various methods, including the reaction of primary amines and hydrazines with benzotriazole (B28993) and glutaraldehyde. researchgate.net Additionally, the synthesis of 1-acryloyl-3-methyl-2,6-di-p-tolylpiperidine-4-one has been reported, with the compound being recrystallized using a slow evaporation method with ethanol. chemrevlett.com

The following table summarizes various synthetic methods for substituted piperidin-2-one systems:

Synthetic Method Reactants Product Type Reference
Mannich CondensationEthyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, ammonium acetate2,6-diaryl-3-methyl-4-piperidones biomedpharmajournal.org
Thiol AdditionNot specified2,6-diaryl-3-(4-arylthio)piperidin-4-one chemrevlett.com
Catalytic Mannich CondensationKetones, aromatic aldehydes, ammonium acetateSubstituted piperidin-4-ones researchgate.net
Asymmetric Vinylogous Mannich Reaction1,3-bis-trimethysily enol etherChiral 2-substituted-6-methyl-2,3-dihydropyridinones rsc.org
N-Alkylation/AcylationChiral 2-substituted-6-methyl-2,3-dihydropyridinonesChiral multi-substituted piperidine compounds rsc.org
Reaction with Benzotriazole and GlutaraldehydePrimary amines, hydrazinesN-substituted piperidines researchgate.net
AcryloylationNot specified1-acryloyl-3-methyl-2,6-di-p-tolylpiperidine-4-one chemrevlett.com

Scaffold Modifications and Heterocyclic Ring Fusions

Modifications to the piperidin-2-one scaffold and the fusion of heterocyclic rings are key strategies to explore new chemical space and alter the properties of the parent compound. These modifications can range from simple substitutions to the construction of complex, bridged systems.

One area of exploration involves the introduction of bridged methylene (B1212753) groups, such as fused cyclopropanes, at various positions on the piperidine ring. nih.gov More sterically bulky bridges, including 2-azanorbornanes, nortropanes, isonortropanes, and isoquinuclidines, have also been incorporated to create rigidified piperidine derivatives. nih.gov For example, enantiomerically pure 2-azabicyclo[2.2.1]hept-5-en-3-one precursors can be used to synthesize stereochemically unambiguous and diverse products. nih.gov

The replacement of the piperidine ring with other heterocyclic systems is another common scaffold modification. For instance, replacing the piperidine with a quinuclidine (B89598) moiety has been shown to maintain good binding affinity in certain biological targets, suggesting some flexibility in the steric requirements of the binding site. nih.gov

Furthermore, intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems. For example, a domino reduction-cyclization reaction following a cross-metathesis reaction can produce cis-pipecolates. whiterose.ac.uk Similarly, intramolecular Friedel-Crafts reactions of appropriately substituted precursors can yield tricyclic keto-lactams. whiterose.ac.uk The synthesis of spirooxindolopyrrolidine-embedded piperidinones has also been achieved through three-component 1,3-dipolar cycloaddition and subsequent enamine reactions. nih.gov

The table below provides examples of scaffold modifications and heterocyclic ring fusions:

Modification Type Example Synthetic Approach Reference
Bridged Systems2-Azanorbornanes, nortropanes, isoquinuclidinesUse of bicyclic precursors nih.gov
Ring ReplacementQuinuclidine analoguesSubstitution of piperidine moiety nih.gov
Fused Heterocyclescis-PipecolatesCross-metathesis followed by domino reduction-cyclization whiterose.ac.uk
Fused HeterocyclesTricyclic keto-lactamsIntramolecular Friedel-Crafts reaction whiterose.ac.uk
Spirocyclic SystemsSpirooxindolopyrrolidine-embedded piperidinones1,3-dipolar cycloaddition and enamine reaction nih.gov

Structure-Reactivity and Structure-Property Relationships of Analogues

The systematic modification of the this compound scaffold allows for the investigation of structure-reactivity and structure-property relationships. These studies are crucial for understanding how changes in molecular structure affect the chemical behavior and biological activity of the compounds.

For instance, in a series of N-phenyl-N-(piperidin-2-yl)propionamide analogues, substitutions at the 5th position of a (tetrahydronaphthalen-2-yl)methyl moiety were explored. researchgate.net It was found that a hydroxyl substitution at this position resulted in ligands with excellent binding affinities and high selectivity for the μ-opioid receptor over the δ-opioid receptor. researchgate.net This highlights the significant impact of a seemingly minor structural change on the biological properties of the molecule.

The conformation of the piperidine ring is also a critical factor influencing the properties of its derivatives. The piperidone ring typically adopts a chair conformation, with substituents often oriented equatorially. researchgate.net However, the specific substitution pattern can lead to conformational distortions. For example, in 1-methyl-3,3-bis[(4-methylphenyl)sulfanyl]piperidin-2-one, the piperidone ring has a distorted half-chair conformation. nih.gov These conformational preferences can influence how the molecule interacts with biological targets.

Furthermore, the nature and position of substituents on the aromatic rings of 2,6-diarylpiperidones can affect their reactivity and biological activity. For example, the presence of electron-withdrawing or electron-donating groups can alter the electron density of the molecule, thereby influencing its interaction with other molecules. The differing behavior of pyrrolidine (B122466) and piperidine as nucleophiles toward 2,4-dinitrophenyl and 2,4-dinitro-6-methylphenyl phenyl ethers demonstrates how the nature of the heterocyclic ring itself can influence reactivity. acs.org

The following table illustrates some observed structure-property relationships:

Structural Feature Observed Effect Compound Class Reference
5-hydroxyl substitutionExcellent binding affinity and selectivity for μ-opioid receptorN-phenyl-N-(piperidin-2-yl)propionamide analogues researchgate.net
Equatorial orientation of aryl groupsPredominant chair conformation of piperidone ring2,6-diarylpiperidones researchgate.net
3,3-bis-sulfanyl substitutionDistorted half-chair conformation of piperidone ring1-methyl-3,3-bis[(4-methylphenyl)sulfanyl]piperidin-2-one nih.gov
Nature of heterocyclic ringInfluences nucleophilicityPyrrolidine and piperidine derivatives acs.org

Future Research Directions in 6 4 Methylphenyl Piperidin 2 One Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes to substituted piperidines is a cornerstone of modern organic chemistry. nih.gov While classical methods for piperidine (B6355638) synthesis exist, there is a continuous drive for more atom-economical, environmentally friendly, and versatile strategies.

Future efforts in the synthesis of 6-(4-methylphenyl)piperidin-2-one could focus on:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net The development of novel MCRs for the one-pot synthesis of highly functionalized this compound derivatives is a promising avenue. researchgate.net

Catalytic Asymmetric Synthesis: Achieving high enantioselectivity in the synthesis of chiral piperidines is crucial for their application in medicinal chemistry. Research into new chiral catalysts, including organocatalysts and transition-metal complexes, could lead to more efficient and selective syntheses of specific stereoisomers of this compound.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could enable more efficient and reproducible production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Exploring enzymatic resolutions or asymmetric transformations could provide highly selective and environmentally benign routes to chiral this compound.

A comparative look at existing and potential synthetic strategies is presented below:

Synthetic Strategy Description Potential Advantages Key Research Focus
Mannich Reaction A traditional method involving the condensation of an amine, an aldehyde, and a ketone. biomedpharmajournal.orgWell-established and versatile.Improving yields and stereoselectivity.
Aza-Diels-Alder Reaction A powerful cycloaddition reaction for the formation of six-membered nitrogen-containing rings.High stereocontrol and access to complex structures.Development of new catalysts and dienophiles.
Ring-Closing Metathesis (RCM) A transition-metal catalyzed reaction to form cyclic olefins.Applicable to a wide range of substrates.Synthesis of unsaturated piperidinone derivatives.
Reductive Amination The reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.A common and reliable method.Exploring milder and more selective reducing agents.

Advanced Computational Modeling Applications

Computational chemistry has become an indispensable tool in modern drug discovery and development. For this compound, advanced computational modeling can provide valuable insights into its properties and interactions.

Future applications in this area include:

Quantum Mechanics (QM) Calculations: High-level QM calculations can be employed to accurately predict the geometric and electronic properties of this compound and its derivatives. This information is crucial for understanding its reactivity and spectroscopic characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with biological targets, such as enzymes or receptors. This can aid in the rational design of more potent and selective inhibitors.

Structure-Based Drug Design (SBDD): By combining computational modeling with experimental data, researchers can design novel derivatives of this compound with improved pharmacological profiles. mdpi.com Induced-fit docking (IFD) studies, for example, can help understand how the scaffold accommodates the binding sites of target proteins. mdpi.com

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development.

Development of New Derivatization Strategies

Derivatization is a key strategy for modifying the properties of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov For this compound, the development of new derivatization strategies can unlock a vast chemical space for biological screening.

Key areas for future research include:

Modification of the Piperidinone Ring: Introducing substituents at various positions on the piperidinone ring can significantly impact biological activity. acs.org For instance, additional substitutions can lead to compounds with enhanced biological effects. acs.org

Functionalization of the Phenyl Group: The 4-methylphenyl group offers a site for further modification. Introducing different substituents on the aromatic ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity.

N-Substitution: The nitrogen atom of the piperidinone ring is a common site for derivatization. Introducing a variety of substituents at this position can alter the compound's polarity, lipophilicity, and metabolic stability.

Click Chemistry: The use of "click" reactions, which are high-yielding, stereospecific, and tolerant of a wide range of functional groups, can facilitate the rapid synthesis of diverse libraries of this compound derivatives for high-throughput screening.

Recent studies have shown the utility of derivatization to enhance analytical detection, a strategy that could be adapted for biological purposes. nih.govnsf.govrowan.eduresearchgate.net For example, derivatization with specific tags can improve detection limits in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govnsf.govrowan.eduresearchgate.net

Derivatization Site Potential Modifications Expected Impact
Piperidinone RingAlkylation, arylation, halogenationAltered conformation and binding interactions
4-Methylphenyl GroupIntroduction of electron-donating or -withdrawing groupsModified electronic properties and target affinity
Nitrogen AtomAcylation, alkylation, sulfonylationChanges in solubility, polarity, and metabolic stability

Interdisciplinary Research Opportunities

The full potential of this compound can be realized through collaborations between chemists, biologists, pharmacologists, and computational scientists.

Future interdisciplinary research could focus on:

Chemical Biology: Designing and synthesizing chemical probes based on the this compound scaffold to study biological pathways and identify new drug targets.

Medicinal Chemistry: Systematically exploring the structure-activity relationships (SAR) of this compound derivatives to develop potent and selective therapeutic agents for various diseases. nih.gov

Materials Science: Incorporating the this compound motif into novel polymers or materials to create functional materials with unique properties.

Agricultural Chemistry: Investigating the potential of this compound derivatives as new pesticides or herbicides, as has been done with other piperidine-containing compounds.

By fostering these interdisciplinary collaborations, the scientific community can continue to unlock the full potential of this versatile chemical entity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.